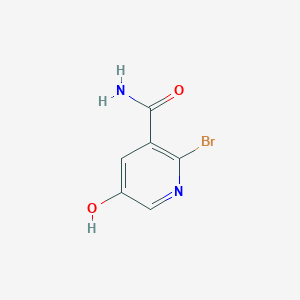
2-Bromo-5-hydroxynicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-hydroxynicotinamide is an organic compound with the molecular formula C6H5BrN2O2 It is a derivative of nicotinamide, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a bromine atom, and a hydroxyl group is present at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-hydroxynicotinamide typically involves the bromination of 5-hydroxynicotinamide. One common method is the reaction of 5-hydroxynicotinamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where 5-hydroxynicotinamide is reacted with bromine in a solvent system. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-5-hydroxynicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted nicotinamides with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include 2-bromo-5-hydroxy-3-pyridinecarboxaldehyde or 2-bromo-5-hydroxy-3-pyridinecarboxylic acid.
Reduction Reactions: Products include 2-bromo-5-aminonicotinamide or other reduced derivatives.
Applications De Recherche Scientifique
2-Bromo-5-hydroxynicotinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-hydroxynicotinamide involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
2-Bromo-5-hydroxynicotinic acid: Similar in structure but with a carboxylic acid group instead of an amide group.
5-Bromo-2-hydroxynicotinamide: An isomer with the bromine and hydroxyl groups at different positions.
2-Chloro-5-hydroxynicotinamide: Similar structure with a chlorine atom instead of bromine.
Uniqueness: 2-Bromo-5-hydroxynicotinamide is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo selective substitution and oxidation reactions makes it a valuable intermediate in organic synthesis. Additionally, its potential biological activities make it a compound of interest in medicinal chemistry research.
Propriétés
Formule moléculaire |
C6H5BrN2O2 |
|---|---|
Poids moléculaire |
217.02 g/mol |
Nom IUPAC |
2-bromo-5-hydroxypyridine-3-carboxamide |
InChI |
InChI=1S/C6H5BrN2O2/c7-5-4(6(8)11)1-3(10)2-9-5/h1-2,10H,(H2,8,11) |
Clé InChI |
LYLHOHFTXHCCNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1C(=O)N)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




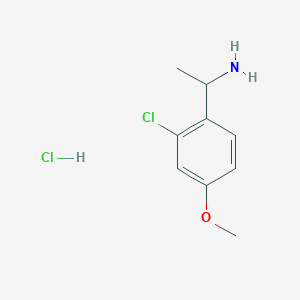
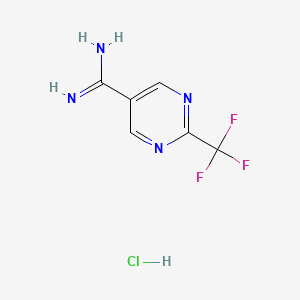
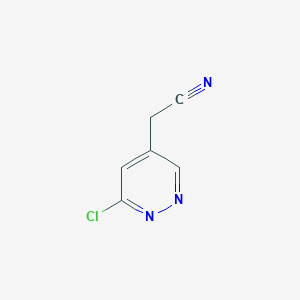
![7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13651832.png)

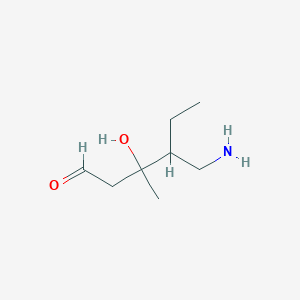
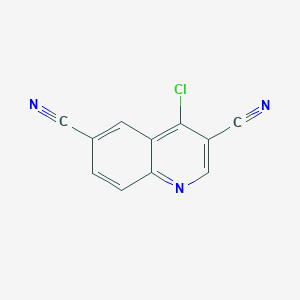
![N-[13-[[10,16-bis(4-tert-butylphenyl)-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-bis(4-tert-butylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide](/img/structure/B13651843.png)


![Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate](/img/structure/B13651862.png)
![5-Bromo-2-chloro-6-methoxybenzo[d]thiazole](/img/structure/B13651867.png)
